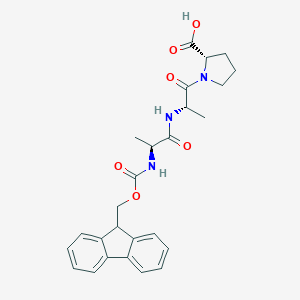
1-(1-Oxidopyridin-1-ium-3-yl)ethanol
Overview
Description
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is a chemical compound with the molecular formula C7H9NO2. It is an aromatic primary alcohol and a member of the class of pyridines. This compound is known for its role as a key moiety in many bio-active and industrially important compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol can be achieved through various methods. One common approach involves the aerobic photo-oxidation of 3-Pyridinemethanol in the presence of a catalytic amount of hydrobromic acid . This reaction forms nicotinic acid as a major product.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of palladized charcoal as a catalyst. The process includes suspending catalyst-grade charcoal in water, adding aqueous palladous chloride, and then reducing the chloride to metal using hydrogen. The resulting palladized charcoal catalyst is then used to convert 3-cyano-pyridine to this compound through hydrogenation in the presence of hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxidopyridin-1-ium-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions to form various substituted pyridines.
Common Reagents and Conditions
Oxidation: Hydrobromic acid is commonly used as a catalyst for aerobic photo-oxidation.
Reduction: Palladized charcoal is used as a catalyst for hydrogenation reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Nicotinic acid: Formed through aerobic photo-oxidation.
Various derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
1-(1-Oxidopyridin-1-ium-3-yl)ethanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol involves its interaction with molecular targets and pathways. As a vasodilator agent, it likely acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels. As an antilipemic drug, it may influence lipid metabolism pathways to reduce lipid levels in the blood .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinemethanol
- 4-Pyridinemethanol
- 2-Pyridineethanol
- 4-Pyridinepropanol
- 3-Pyridinepropanol
Uniqueness
1-(1-Oxidopyridin-1-ium-3-yl)ethanol is unique due to its specific molecular structure and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEWBKVKOXHXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C[N+](=CC=C1)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-52-2 | |
| Record name | 3-Pyridinemethanol, α-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl-N-oxide)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC152125 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-Hydroxyethyl)pyridine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)





![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)




![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
